Elevated Lipophilicity (XLogP3) Compared to 2-Fluorophenyl and 4-Ethoxy-3-Fluorophenyl Analogs
The 4-bromophenyl derivative exhibits significantly higher predicted lipophilicity than its 2-fluorophenyl counterpart, with a computed XLogP3-AA of 3.3 versus 2.7 [1][2]. It is also more lipophilic than the 4-ethoxy-3-fluorophenyl analog (XLogP3 = 3.0) [3]. This quantitative difference suggests potential advantages in membrane permeation for CNS or intracellular targets, but may also increase non-specific protein binding, guiding its use in parallel screening or property-structure mapping.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 2-Fluorophenyl analog: XLogP3-AA = 2.7; 4-Ethoxy-3-fluorophenyl analog: XLogP3-AA = 3.0 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 2-fluoro; +0.3 vs. 4-ethoxy-3-fluoro |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021). No experimental logP data available for any compound in this series. |
Why This Matters
A 0.6 unit increase in XLogP3 can substantially improve calculated CNS MPO score and membrane flux potential, directly influencing the selection of this compound for phenotypic screens targeting intracellular or CNS-located targets.
- [1] PubChem. XLogP3-AA value for 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine. https://pubchem.ncbi.nlm.nih.gov/compound/1903829-19-5 View Source
- [2] PubChem. XLogP3-AA value for 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine. https://pubchem.ncbi.nlm.nih.gov/compound/1903476-00-5 View Source
- [3] PubChem. XLogP3-AA value for 2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine. https://pubchem.ncbi.nlm.nih.gov/compound/1903654-82-9 View Source
